N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide
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Overview
Description
N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a naphthothiazole core, a pyrrolidine sulfonyl group, and a benzamide moiety, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthothiazole Core: The synthesis begins with the preparation of the naphthothiazole core through a cyclization reaction involving a naphthalene derivative and a thioamide.
Introduction of the Methyl Group: The methyl group is introduced via an alkylation reaction using a suitable alkylating agent.
Formation of the Pyrrolidine Sulfonyl Group: The pyrrolidine sulfonyl group is attached through a sulfonylation reaction involving pyrrolidine and a sulfonyl chloride.
Coupling with Benzamide: The final step involves coupling the intermediate product with benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: Studied for its interactions with proteins and nucleic acids, making it a valuable tool in biochemical research.
Industrial Applications: Potential use as a catalyst in organic synthesis and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of target enzymes, inhibiting their activity and thereby affecting cellular processes.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins involved in cell signaling, leading to altered cellular responses.
DNA Intercalation: The compound can intercalate into DNA, disrupting the normal function of nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(morpholine-1-sulfonyl)benzamide: Similar structure but with a morpholine sulfonyl group instead of a pyrrolidine sulfonyl group.
N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide: Similar structure but with a piperidine sulfonyl group instead of a pyrrolidine sulfonyl group.
Uniqueness
N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-25-20-13-10-16-6-2-3-7-19(16)21(20)30-23(25)24-22(27)17-8-11-18(12-9-17)31(28,29)26-14-4-5-15-26/h2-3,6-13H,4-5,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBLMYPDKCOLCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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